1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine
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Description
1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C21H31F3N4O and its molecular weight is 412.501. The purity is usually 95%.
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Scientific Research Applications
Pyridine and Piperazine Analogues in Medicinal Chemistry
Compounds featuring pyridine and piperazine rings, similar to the structure of interest, have been extensively explored for their medicinal properties. For instance, analogues of tetrahydroisoquinolines and protoberberines derived from mimosine and mimosinamine showcase the utility of pyrido[1,2-a]piperazines in synthesizing compounds with potential bioactivity, suggesting a pathway for generating novel therapeutic agents (Richards & Hofmann, 1978).
Molecular Interaction Studies
Investigations into the molecular interactions of piperazine derivatives with receptors, such as the CB1 cannabinoid receptor, provide valuable insights into the design of receptor antagonists. The detailed study of conformational preferences and pharmacophore modeling, as seen in compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, highlights the importance of structural features in receptor binding (Shim et al., 2002).
Synthetic Chemistry and Drug Delivery
Research in synthetic chemistry often focuses on the development of novel compounds with potential as drug precursors or active pharmaceutical ingredients. For example, the introduction of piperazine-1,4-diium dihydrogen phosphate as a catalyst in the synthesis of (thio)barbituric acid derivatives underscores the role of piperazine derivatives in facilitating chemical transformations, potentially leading to new drug candidates (Darvishzad et al., 2019).
properties
IUPAC Name |
1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F3N4O/c22-21(23,24)19-5-3-6-20(25-19)28-13-11-27(12-14-28)17-7-9-26(10-8-17)16-18-4-1-2-15-29-18/h3,5-6,17-18H,1-2,4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKQZGWIVCJMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine |
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